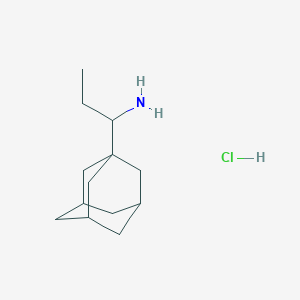
1-(1-adamantyl)propan-1-amine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-(1-adamantyl)propan-1-amine hydrochloride derivatives involves the Mannich reaction, a method demonstrating the compound's intricate production from adamantyl acetone, paraformaldehyde, and secondary amine hydrochlorides like diethylamine, dibenzylamine, and piperidine. This synthesis pathway underscores the versatility and reactivity of the adamantane moiety, allowing for the introduction of functional groups enhancing its chemical utility (Makarova, Moiseev, & Zemtsova, 2002).
Molecular Structure Analysis
The adamantane core of 1-(1-adamantyl)propan-1-amine hydrochloride is a key feature, providing a rigid and stable three-dimensional framework. This structural integrity is crucial for its interaction with various chemical entities. Crystallographic and Quantum Theory of Atoms in Molecules (QTAIM) analysis of adamantane-1,3,4-thiadiazole hybrid derivatives reveals significant insights into the orientation of amino groups and the role of intra- and intermolecular interactions in stabilizing the crystal structure (El-Emam et al., 2020).
科学研究应用
Pharmacological Potential in Neurodegenerative Diseases
A comprehensive analysis of adamantane derivatives, including amantadine and memantine, reveals their significant pharmacological potential in treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. The study highlights that certain adamantane derivatives, particularly 1-fluoro- and 1-phosphonic acid derivatives, exhibit superior efficacy against these diseases compared to well-known treatments. This suggests a promising avenue for further research in biochemistry, pharmacology, medicinal chemistry, and neurology, aiming to develop more effective treatments for neurodegenerative conditions (Dembitsky, Gloriozova, & Poroikov, 2020).
Chemical Properties and Synthesis of Adamantylated Compounds
Research on the synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds has been systematized, showing a special interest in developing highly effective and selective drugs. The synthesis of adamantylated compounds, which was limited primarily to derivatives containing unsubstituted adamantane, has seen significant advancements, indicating promising prospects for the development of new drugs (Shokova & Kovalev, 2013).
Corrosion Inhibition by Carbohydrate Polymers
Carbohydrate polymers, including derivatives with adamantane scaffolds, have been explored for their potential as corrosion inhibitors for metal substrates. The study focuses on how the unique molecular and electronic structures of these polymers, alongside their macromolecular weights and chemical compositions, contribute to their efficacy as corrosion inhibitors. This has significant implications for material science, offering greener and more efficient approaches to metal protection (Umoren & Eduok, 2016).
Advanced Oxidation Processes for Degradation of Hazardous Compounds
A review on the degradation of nitrogen-containing hazardous compounds, including amines and azo dyes, using advanced oxidation processes (AOPs) demonstrates the effectiveness of these methods in mineralizing resistant compounds. This research underscores the critical role of optimizing AOPs for the efficient degradation of recalcitrant nitrogen-containing compounds, highlighting the need for tailored approaches for specific effluents (Bhat & Gogate, 2021).
Memantine's Neurotransmitter System Effects
A study on the effects of 1,3-dimethyl-5-amino-adamantane (Memantine) on various neurotransmitter systems reveals its significant stimulatory impact on dopaminergic neurons, along with effects on noradrenaline, serotonin, and GABA neurons. This points to Memantine's potential beyond its dopaminomimetic action, differing from amantadine and suggesting a unique class of compounds for neurological studies (Maj, 1982).
安全和危害
1-(1-Adamantyl)propan-1-amine Hydrochloride should be handled with care. Avoid contact with skin and eyes, and do not breathe dust . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . More detailed safety and hazards information can be found in the Material Safety Data Sheet (MSDS) .
属性
IUPAC Name |
1-(1-adamantyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-12H,2-8,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHFJMATUZCGPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-adamantyl)propan-1-amine Hydrochloride | |
CAS RN |
1483-12-1 |
Source


|
| Record name | 1-(adamantan-1-yl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

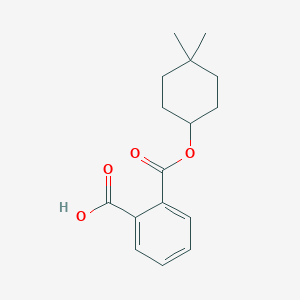
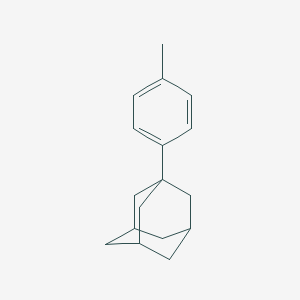
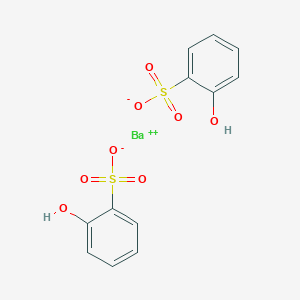

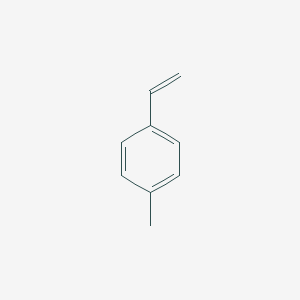
![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)
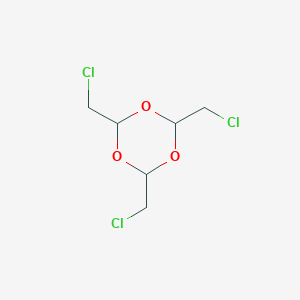
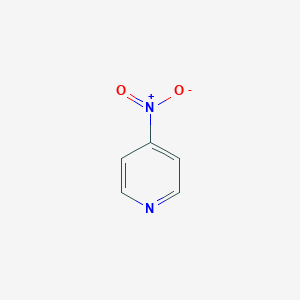

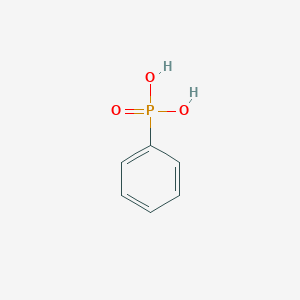
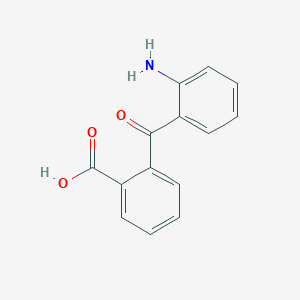
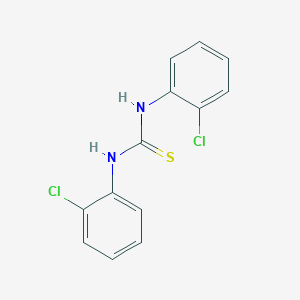
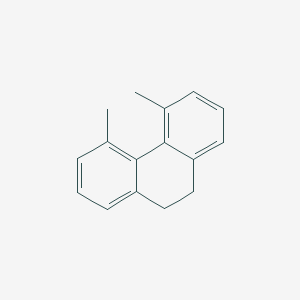
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)